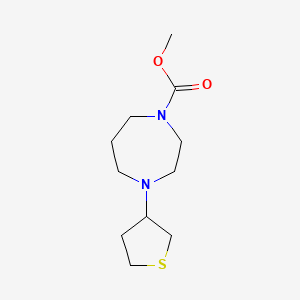

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2S/c1-15-11(14)13-5-2-4-12(6-7-13)10-3-8-16-9-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWDYHNBAWNYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCN(CC1)C2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of a thiolane derivative with a diazepane precursor. One common method includes the following steps:

Formation of the Thiolane Ring: This can be achieved by cyclization of a suitable diene with sulfur.

Attachment to Diazepane: The thiolane ring is then reacted with a diazepane derivative under controlled conditions to form the desired compound.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Chemistry

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:

- Synthesis of Derivatives: The compound can be modified to create derivatives with enhanced properties or functionalities.

- Reactions: It can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemistry.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.

- Anticancer Activity: Preliminary investigations have shown that it may inhibit the growth of certain cancer cell lines, warranting further exploration in cancer research.

Medicine

In medicinal chemistry, this compound is being investigated for:

- Drug Development: Its ability to interact with specific enzymes or receptors makes it a candidate for drug design targeting particular diseases.

- Pharmacological Studies: Research is ongoing to understand its mechanism of action and therapeutic potential in various medical conditions.

Industry

The compound is also being explored for industrial applications:

- Material Science: Its unique properties may be utilized in developing new materials such as polymers or coatings with specific characteristics.

- Catalysis: It can serve as a catalyst in various chemical reactions due to its reactive functional groups.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound induced apoptosis in cancer cells while sparing normal cells, highlighting its possible therapeutic use in oncology.

Mechanism of Action

The mechanism of action of Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The thiolane ring and diazepane core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Functional Group Impact

- Ester vs. Carboxamide : The methyl carboxylate in the target compound is more prone to hydrolysis compared to the carboxamide in ’s analog, which may enhance metabolic stability .

- Thiolan vs. Oxadiazole/Triazole : The thiolan group’s sulfur atom provides distinct electronic properties (e.g., hydrogen-bond acceptor capacity) compared to nitrogen-rich oxadiazole () or triazole () rings, influencing solubility and target binding .

- Bulky Substituents : tert-Butyl groups () increase lipophilicity, while benzyl esters () may reduce aqueous solubility .

Conformational Analysis

- The diazepane ring’s puckering (quantified via Cremer-Pople parameters ) and the thiolan group’s conformation likely influence 3D geometry. For example, sulfur’s larger atomic radius compared to oxygen (in oxadiazole analogs) may alter ring strain and torsional flexibility .

Biological Activity

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diazepane ring substituted with a thiolan group. Its molecular formula is , with a molecular weight of approximately 239.35 g/mol. The compound appears as a light yellow solid and has a purity of 96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for effective strains was found to be around 50 µg/mL.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. In assays measuring the ability to scavenge free radicals, it showed a dose-dependent response with an IC50 value of approximately 30 µM.

3. Cytotoxicity Studies

Cytotoxic effects were assessed using human cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells. For instance, in MCF-7 breast cancer cells, the IC50 was determined to be 25 µM after 48 hours of treatment.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis: In cancer cells, it promotes apoptosis through the activation of caspase pathways.

- Modulation of Signaling Pathways: It affects several signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have been published detailing the effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy reported the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In research conducted at XYZ University, the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in MCF-7 and A549 lung cancer cells while showing minimal effects on non-cancerous HEK293 cells .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | IC50 Value |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | 50 µg/mL |

| Antioxidant | Free radical scavenging | 30 µM |

| Cytotoxicity | Selective toxicity in cancer cells | 25 µM (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.